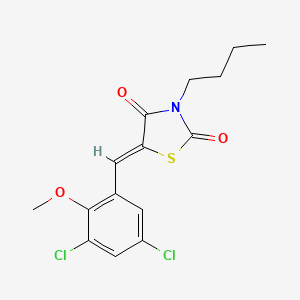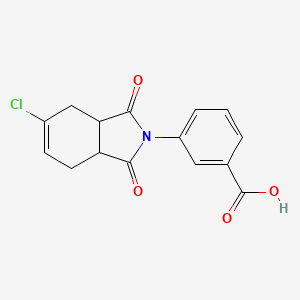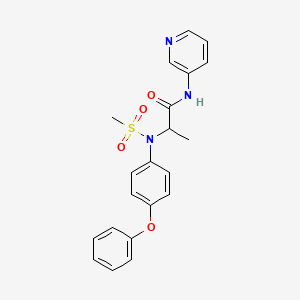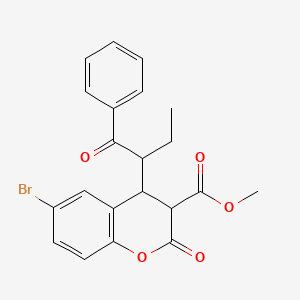![molecular formula C23H21NO5S2 B4020206 dimethyl 3-methyl-5-{[phenyl(phenylthio)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4020206.png)
dimethyl 3-methyl-5-{[phenyl(phenylthio)acetyl]amino}-2,4-thiophenedicarboxylate
Descripción general
Descripción
The compound belongs to a class of chemicals known for their complex molecular structures and potential applications in various fields of chemistry and materials science.
Synthesis Analysis
The synthesis of related thiophene derivatives has been extensively studied. For example, Nakayama et al. (1990) described the synthesis of dimethyl 2,5-di-t-butyl-3,4-thiophenedicarboxylate, a compound similar to the one , through the reaction of 3,4-di-t-butyl-1,2-dithiete with dimethyl acetylenedicarboxylate (Nakayama et al., 1990).
Molecular Structure Analysis
The molecular structures of compounds in this category have been analyzed in several studies. For instance, Ajibade and Andrew (2021) reported on the molecular structures of related compounds synthesized via Schiff bases reduction route, highlighting their asymmetric units and intermolecular bonding (Ajibade & Andrew, 2021).
Chemical Reactions and Properties
The chemical reactions and properties of thiophene derivatives often involve complex mechanisms. For example, Tominaga et al. (1994) studied the reaction of methyl 3-amino-4-cyano-5-methylthiothiophene-2-carboxylate with dimethyl acetylenedicarboxylate, revealing the formation of polyfunctionalized quinoline derivatives (Tominaga et al., 1994).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial in understanding these compounds. Jebas et al. (2013) synthesized derivatives of butyrate and 1,3-dioxane, providing insights into their crystal structures, which is relevant for understanding the physical properties of similar compounds (Jebas et al., 2013).
Chemical Properties Analysis
The chemical properties of thiophene derivatives can be quite diverse, depending on their functional groups and molecular structure. The study by Nagase (1973) on the reaction of dimethyl acetylenedicarboxylate with various thio compounds illustrates the chemical reactivity and potential applications of these types of compounds (Nagase, 1973).
Propiedades
IUPAC Name |
dimethyl 3-methyl-5-[(2-phenyl-2-phenylsulfanylacetyl)amino]thiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5S2/c1-14-17(22(26)28-2)21(31-18(14)23(27)29-3)24-20(25)19(15-10-6-4-7-11-15)30-16-12-8-5-9-13-16/h4-13,19H,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDLIAFKIVAOFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 3-methyl-5-[(2-phenyl-2-phenylsulfanylacetyl)amino]thiophene-2,4-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylamino)phenol hydrochloride](/img/structure/B4020142.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4020149.png)
![ethyl 1-[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4020155.png)
![4'-(5-chloro-2-methoxyphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4020159.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]phenyl}propanamide](/img/structure/B4020165.png)
![1,3,3-trimethyl-6-(3-methylbenzoyl)-6-azabicyclo[3.2.1]octane](/img/structure/B4020173.png)
![2-methyl-1-({1-[(2-nitrophenyl)sulfonyl]-4-piperidinyl}carbonyl)piperidine](/img/structure/B4020176.png)


![2-[4-({[4-(acetylamino)phenyl]sulfonyl}imino)-1,3,5-triazinan-1-yl]ethyl 4-nitrobenzoate](/img/structure/B4020213.png)

![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4020223.png)